molecular formula C12H8FNO3 B6387833 5-(4-Fluoro-2-hydroxyphenyl)picolinic acid CAS No. 1261919-98-5

5-(4-Fluoro-2-hydroxyphenyl)picolinic acid

Cat. No.: B6387833
CAS No.: 1261919-98-5
M. Wt: 233.19 g/mol
InChI Key: JXHCVOWTRXZQPJ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-2-hydroxyphenyl)picolinic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and sodium chlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-Fluoro-2-hydroxyphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)picolinic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A parent compound with similar structural features but lacks the fluorine and hydroxyl groups.

    5-Fluoro-2-picolinic Acid: Similar structure but without the hydroxyl group on the phenyl ring.

    4-Fluoro-2-hydroxybenzoic Acid: Similar structure but lacks the picolinic acid moiety.

Uniqueness

5-(4-Fluoro-2-hydroxyphenyl)picolinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-2-3-9(11(15)5-8)7-1-4-10(12(16)17)14-6-7/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHCVOWTRXZQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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